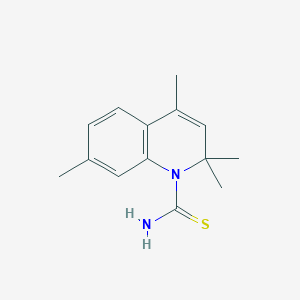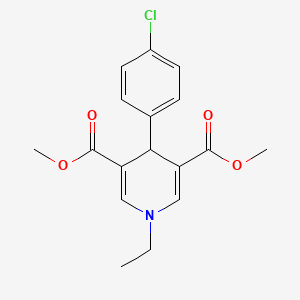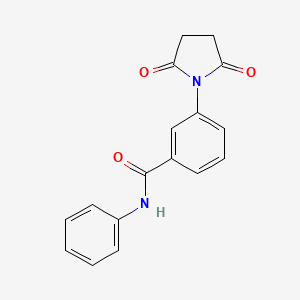![molecular formula C17H21ClN2O2 B5764794 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a spirocyclic compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
The mechanism of action of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been shown to bind to metal ions such as copper and zinc, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one have been investigated in various studies. It has been shown to have low toxicity in vitro, and has been found to be effective against a range of bacterial and fungal strains. Additionally, it has been shown to be capable of penetrating cell membranes, which may contribute to its potential as a drug delivery system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one is its potential as a fluorescent probe for detecting metal ions. Additionally, its low toxicity and effectiveness against a range of microorganisms make it a promising candidate for further study. However, one limitation is its relatively complex synthesis method, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the study of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one. One potential direction is further investigation of its potential as a drug delivery system. Additionally, its fluorescent properties make it a promising candidate for further study as a probe for detecting metal ions. Further studies could also investigate its potential as a treatment for bacterial and fungal infections.
Méthodes De Synthèse
The synthesis of 8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one has been achieved through various methods. One of the most common methods involves the reaction of 3-(3-chlorophenyl)propanoic acid with 1,2-diaminocyclohexane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then cyclized to form the spirocyclic compound.
Applications De Recherche Scientifique
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one has been investigated for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, and has been studied for its potential use as a drug delivery system. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-14-3-1-2-13(12-14)4-5-16(22)20-10-8-17(9-11-20)7-6-15(21)19-17/h1-3,12H,4-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWQFWFGLRFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(3-Chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)
![N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine](/img/structure/B5764723.png)



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5764740.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5764759.png)

![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)
